5-(Bromomethyl)-1-chloro-2,3-difluorobenzene
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Overview
Description
5-(Bromomethyl)-1-chloro-2,3-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1-chloro-2,3-difluorobenzene typically involves the bromomethylation of 1-chloro-2,3-difluorobenzene. One common method includes the reaction of 1-chloro-2,3-difluorobenzene with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1-chloro-2,3-difluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
5-(Bromomethyl)-1-chloro-2,3-difluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical modifications.
Materials Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-1-chloro-2,3-difluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-1-chloro-2,3-difluorobenzene
- 5-(Hydroxymethyl)-1-chloro-2,3-difluorobenzene
- 5-(Bromomethyl)-1-chloro-2,3-dichlorobenzene
Uniqueness
5-(Bromomethyl)-1-chloro-2,3-difluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of halogens imparts distinct chemical reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
5-(bromomethyl)-1-chloro-2,3-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOWWOVMDJOVCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Cl)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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